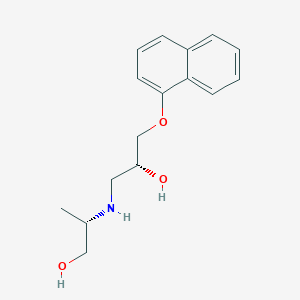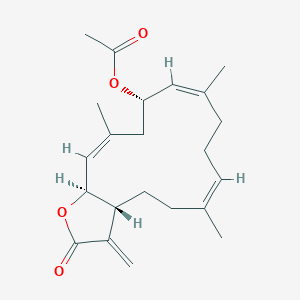![molecular formula C14H17N3O2.2ClH B217754 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid CAS No. 104305-95-5](/img/structure/B217754.png)
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid, also known as MMDA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMDA is a derivative of the dihydropyridine family and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid is not fully understood, but it is believed to be related to its ability to modulate calcium channels. This compound has been shown to inhibit L-type calcium channels, which are involved in the regulation of vascular tone and blood pressure. This compound has also been shown to inhibit voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from oxidative stress and damage. This compound has also been shown to have anti-inflammatory properties, which may help reduce inflammation and tissue damage. Additionally, this compound has been shown to have anti-tumor properties, which may help inhibit the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. Additionally, this compound has been extensively studied and has a well-established safety profile. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound may have off-target effects, which may complicate its use in lab experiments.
Orientations Futures
There are several future directions for research on 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid. One area of research is to further elucidate the mechanism of action of this compound. This may help identify new therapeutic applications for this compound and may also help identify potential side effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, research is needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid involves the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with methanol and potassium carbonate to obtain this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, this compound has been shown to have neuroprotective effects and may have potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
104305-95-5 |
|---|---|
Formule moléculaire |
C14H17N3O2.2ClH |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid |
InChI |
InChI=1S/C18H18N2O8/c1-9-14(17(23)27-3)16(11-5-4-6-12(7-11)20(25)26)15(10(2)19-9)18(24)28-8-13(21)22/h4-7,16,19H,8H2,1-3H3,(H,21,22) |
Clé InChI |
HWGRWZAHCKCUSI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Synonymes |
carboxylmethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinecarboxylate DHM 9 DHM-9 DHM9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



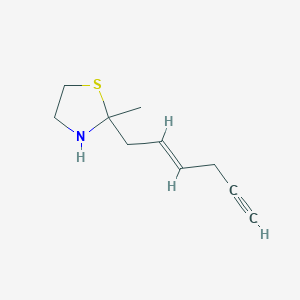

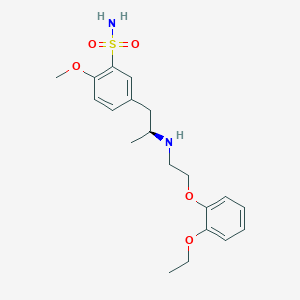
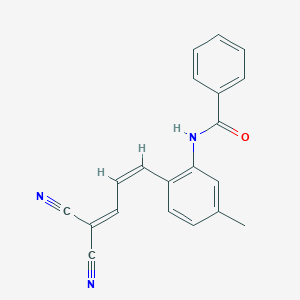

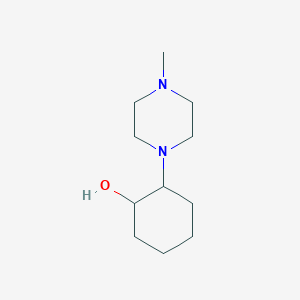
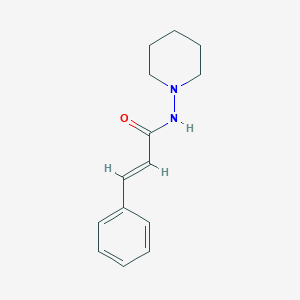
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)


![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)

